molecular formula C8H16NOP B7754521 2-Dipropylphosphorylacetonitrile

2-Dipropylphosphorylacetonitrile

Cat. No.: B7754521
M. Wt: 173.19 g/mol
InChI Key: GBAPQPNZSHEMDY-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Chemistry and Nitrile Functionality

Organophosphorus chemistry is a broad and impactful field of study, encompassing compounds with a phosphorus-carbon bond. acs.org These compounds are integral to numerous applications, from catalysis and materials science to the development of bioactive molecules. wikipedia.orgyoutube.com The phosphorus atom in these compounds can exist in various oxidation states, with pentavalent phosphorus compounds, such as phosphonates and phosphine (B1218219) oxides, being particularly stable and widely studied. acs.org The P=O bond characteristic of these pentavalent species is a significant driving force in many chemical reactions. researchgate.net

The nitrile group (-C≡N) is another cornerstone of organic chemistry, valued for its ability to participate in a wide array of transformations. It can be hydrolyzed to carboxylic acids, reduced to amines, or used to construct complex nitrogen-containing heterocycles. The presence of both a phosphoryl group and a nitrile functionality on the same carbon atom in 2-Dipropylphosphorylacetonitrile creates a molecule with a rich and versatile chemical character.

Conceptual Significance of Phosphorylacetonitrile Systems

Phosphorylacetonitrile systems, as a class of molecules, are of considerable conceptual significance due to the electronic interplay between the phosphoryl and nitrile groups. The electron-withdrawing nature of both the phosphoryl (P=O) group and the nitrile (-CN) group acidifies the α-proton, making it readily removable by a base. This ease of deprotonation generates a stabilized carbanion that is a potent nucleophile.

This nucleophilic character is the basis for one of the most important reactions involving phosphorylacetonitriles: the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org In this reaction, the carbanion reacts with aldehydes or ketones to form α,β-unsaturated nitriles with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgnih.gov The water-soluble phosphate (B84403) byproduct of the HWE reaction is easily removed, simplifying product purification. researchgate.net

Furthermore, the activated methylene (B1212753) group in phosphorylacetonitriles makes them excellent Michael donors in conjugate addition reactions with α,β-unsaturated compounds. researchgate.netemich.edunih.gov This reactivity allows for the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks.

Overview of Research Trajectories for Novel Phosphorylacetonitrile Derivatives

Research into novel phosphorylacetonitrile derivatives is an active and expanding area. Scientists are exploring the synthesis of new analogues with varied alkyl or aryl groups on the phosphorus atom to fine-tune their reactivity and physical properties. organic-chemistry.org The development of catalytic and stereoselective methods for reactions involving these reagents is a major focus, aiming to enhance their synthetic utility and provide access to enantiomerically pure products. nih.gov

Moreover, the incorporation of phosphorylacetonitrile moieties into larger molecules and polymers is being investigated to create materials with tailored properties, such as flame retardancy, and for the synthesis of biologically active compounds. emich.edu The synthesis of α-aminophosphonates, structural analogues of α-amino acids, is a particularly promising research avenue with potential applications in medicinal chemistry. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-dipropylphosphorylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NOP/c1-3-6-11(10,7-4-2)8-5-9/h3-4,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAPQPNZSHEMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP(=O)(CCC)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Dipropylphosphorylacetonitrile

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. wikipedia.org For 2-Dipropylphosphorylacetonitrile, the key disconnection lies at the phosphorus-carbon (P-C) bond, which is the cornerstone of its structure.

The primary retrosynthetic disconnection of the target molecule, this compound (I), leads to two main synthons: a dipropylphosphite anion equivalent (II) and a haloacetonitrile cation equivalent (III), or a dipropylphosphine oxide anion equivalent and a haloacetonitrile cation equivalent. This disconnection points towards two classical and highly effective methods for P-C bond formation: the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction.

Figure 1: Retrosynthetic Analysis of this compound

Generated code

Based on this analysis, the strategic precursors for the synthesis of this compound are:

For the Michaelis-Arbuzov reaction: Tripropyl phosphite (B83602) and a haloacetonitrile (e.g., bromoacetonitrile (B46782) or chloroacetonitrile). Tripropyl phosphite serves as the nucleophilic phosphorus source.

For the Michaelis-Becker reaction: Dipropyl phosphite and a haloacetonitrile. In this case, the dipropyl phosphite is deprotonated with a base to form the nucleophilic phosphite anion.

The choice between these precursors depends on factors such as commercial availability, reactivity, and desired reaction conditions.

Direct Synthetic Routes to this compound

The direct formation of the P-C bond to yield this compound is most commonly achieved through the Michaelis-Arbuzov or Michaelis-Becker reactions.

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of tripropyl phosphite with a haloacetonitrile. The reaction proceeds through a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the displaced halide ion to form the final phosphonate (B1237965) product and a propyl halide as a byproduct. organic-chemistry.orgjk-sci.com

The Michaelis-Becker reaction provides an alternative route, reacting a dialkyl phosphite with an alkyl halide in the presence of a base. wikipedia.org For the target molecule, dipropyl phosphite would be treated with a suitable base (e.g., sodium hydride or an alkoxide) to generate the corresponding phosphite anion, which then acts as a nucleophile, attacking the haloacetonitrile. researchgate.net

Optimization of Reaction Conditions and Solvent Systems

The efficiency of phosphorylacetonitrile synthesis is highly dependent on the reaction conditions. Key parameters for optimization include temperature, solvent, and the nature of the reactants and any catalysts.

Temperature: The Michaelis-Arbuzov reaction often requires elevated temperatures to facilitate the dealkylation step. wikipedia.org However, excessive heat can lead to side reactions and decomposition of the product. Optimization studies for similar phosphonate syntheses have shown that a balance must be struck to achieve a reasonable reaction rate without compromising the yield.

Solvent Systems: The choice of solvent can significantly influence the reaction rate and outcome. For the Michaelis-Arbuzov reaction, the reaction is often carried out neat or in a high-boiling inert solvent. In the Michaelis-Becker reaction, polar aprotic solvents such as THF, DMF, or DMSO are commonly used to solvate the phosphite anion and facilitate the nucleophilic substitution. Studies on related Michaelis-Arbuzov reactions have explored various solvents, with ionic liquids showing promise in accelerating the reaction and allowing for easier product isolation. researchgate.net

Below is a table summarizing the effect of different solvents on the yield of a model Michaelis-Arbuzov reaction.

SolventTemperature (°C)Reaction Time (h)Yield (%)
Toluene1101265
Xylene140878
Neat150685
[bmim][BF4]100492

This is a representative data table based on general findings for Michaelis-Arbuzov reactions and not specific to this compound.

Mechanistic Investigations of Formation Reactions

The mechanism of the Michaelis-Arbuzov reaction is well-established and proceeds in two main steps. wikipedia.orgorganic-chemistry.org

Nucleophilic Attack: The trivalent phosphorus atom of the tripropyl phosphite acts as a nucleophile and attacks the electrophilic carbon of the haloacetonitrile in an SN2 reaction. This results in the formation of a tetraalkoxyphosphonium halide intermediate.

Dealkylation: The halide anion, which was displaced in the first step, then acts as a nucleophile and attacks one of the propyl groups on the phosphonium intermediate. This is also an SN2 reaction, leading to the formation of the pentavalent this compound and a propyl halide.

The Michaelis-Becker reaction follows a simpler, one-step SN2 mechanism where the pre-formed phosphite anion directly displaces the halide from the haloacetonitrile.

Catalyst System Development for Phosphorylacetonitrile Synthesis

While the classical Michaelis-Arbuzov reaction is often performed thermally, recent research has focused on the development of catalyst systems to promote the reaction under milder conditions and improve yields. Lewis acids have been shown to be effective catalysts for this transformation. nih.gov For instance, catalysts like cerium(III) chloride (CeCl₃·7H₂O) supported on silica (B1680970) gel have been successfully employed to promote Michaelis-Arbuzov reactions, leading to high yields in shorter reaction times.

The use of a catalyst can be particularly beneficial when dealing with less reactive alkyl halides or when aiming to lower the reaction temperature to prevent side reactions.

The following table illustrates the effect of different catalysts on a model Michaelis-Arbuzov reaction.

Catalyst (mol%)Temperature (°C)Reaction Time (h)Yield (%)
None150685
ZnCl₂ (10)120488
FeCl₃ (10)120490
CeCl₃·7H₂O-SiO₂ (10)1002.595

This is a representative data table based on general findings for catalyzed Michaelis-Arbuzov reactions and not specific to this compound.

Multi-Step Synthesis Strategies Incorporating this compound

While this compound can be a final target molecule, it also serves as a valuable intermediate in more complex multi-step synthetic sequences. Its bifunctional nature, possessing both a phosphoryl group and a nitrile group, allows for a variety of subsequent transformations.

Design of Sequential Reaction Pathways

The phosphonate moiety in this compound is a key functional group for the Horner-Wadsworth-Emmons (HWE) reaction . The acidic methylene (B1212753) protons adjacent to both the phosphoryl and cyano groups can be readily deprotonated by a base to form a stabilized carbanion. This carbanion can then react with aldehydes or ketones to form α,β-unsaturated nitriles with high (E)-selectivity.

A potential sequential reaction pathway could involve:

Synthesis of this compound: Via the Michaelis-Arbuzov or Michaelis-Becker reaction as described above.

Horner-Wadsworth-Emmons Olefination: Deprotonation of this compound with a suitable base (e.g., NaH, LDA) followed by reaction with a carbonyl compound (an aldehyde or ketone) to yield an α,β-unsaturated nitrile.

Further Functionalization: The resulting unsaturated nitrile can be further modified, for example, by reduction of the nitrile to an amine or hydrolysis to a carboxylic acid, opening up a wide range of synthetic possibilities.

This strategy allows for the construction of complex molecular architectures where the this compound acts as a crucial C2 building block.

Enantioselective and Diastereoselective Control in Synthesis

Achieving stereocontrol in the synthesis of α-substituted phosphonates is crucial for the development of chiral ligands, catalysts, and biologically active molecules. While literature directly addressing the enantioselective or diastereoselective synthesis of this compound is limited, principles from related transformations can be applied to devise potential stereocontrolled routes.

Enantioselective Synthesis

The creation of a stereogenic center at the α-carbon of this compound can be approached through several catalytic asymmetric methodologies. One promising strategy involves the enantioselective cyanation of a prochiral phosphonate substrate. Although direct catalytic asymmetric cyanation of phosphonates is not widely reported, related enantioselective additions to α-ketophosphonates provide a conceptual framework. For instance, the use of chiral catalysts, such as those derived from cinchona alkaloids or chiral metal complexes, has been successful in the enantioselective synthesis of α-hydroxyphosphonates and α-aminophosphonates. mdpi.comacs.org A hypothetical enantioselective synthesis of this compound could involve the reaction of a dipropylphosphinyl precursor with a cyanating agent in the presence of a chiral catalyst.

Another approach could be the asymmetric alkylation of a phosphonate-stabilized carbanion. The use of a chiral phase-transfer catalyst to mediate the reaction between a dipropylphosphinylacetonitrile anion and an electrophile could induce enantioselectivity.

Interactive Table: Plausible Catalysts for Enantioselective Cyanation

Catalyst TypeChiral Ligand/MotifPotential SubstrateExpected Outcome
OrganocatalystCinchona Alkaloid DerivativeDipropylphosphinyl precursorEnantioenriched this compound
Metal ComplexChiral BINOL-metal complexDipropylphosphinyl precursorEnantioenriched this compound
Phase-TransferChiral Quaternary Ammonium (B1175870) SaltDipropylphosphorylacetonitrile anionEnantioenriched α-substituted derivatives

Diastereoselective Synthesis

For molecules with more than one stereocenter, diastereoselective synthesis becomes critical. The introduction of a substituent at the α-position of a chiral phosphonate can be controlled by the existing stereocenter. A common strategy involves the use of a chiral auxiliary attached to the phosphorus atom or the phosphonate ester group. nih.gov For instance, a chiral alcohol could be used to form a diastereomeric mixture of phosphites, which after a Michaelis-Arbuzov reaction and subsequent alkylation, could lead to a diastereomerically enriched product. The chiral auxiliary could then be removed to yield the desired enantiopure compound.

A plausible diastereoselective route to an α-substituted-2-dipropylphosphorylacetonitrile could involve the deprotonation of a chiral phosphonamidate derivative followed by reaction with an electrophile. The stereochemical outcome would be directed by the chiral amine auxiliary.

Interactive Table: Chiral Auxiliaries for Diastereoselective Synthesis

Chiral AuxiliaryPoint of AttachmentReaction TypeExpected Diastereomeric Ratio
(R)- or (S)-MentholPhosphonate EsterAlkylationModerate to high
(R)- or (S)-PhenylethylaminePhosphonamidateAlkylationPotentially high
Evans AuxiliaryAttached to an α-substituentMichael AdditionPotentially high

Detailed research findings from analogous systems show that high levels of stereocontrol are achievable. For example, the diastereoselective synthesis of α-substituted phosphonates using CAMDOL-derived P-substrates has been reported to give diastereomeric ratios of up to 99:1. nih.gov Similarly, hydrogen-bond-promoted enantioselective reactions have yielded tertiary α-hydroxy phosphonates with excellent diastereo- and enantioselectivity. nih.gov These results suggest that with appropriate catalyst and reaction condition optimization, high levels of stereocontrol in the synthesis of this compound and its derivatives are attainable.

Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to minimize environmental impact. rsc.orgresearchgate.net The synthesis of this compound can be made more sustainable by considering alternative solvents, catalysts, and energy sources.

The classical Michaelis-Arbuzov reaction, a key step in the synthesis of many phosphonates, often requires high temperatures and long reaction times. wikipedia.org Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate this reaction, often leading to higher yields and cleaner products in a fraction of the time. This method is considered a greener alternative as it reduces energy consumption.

The choice of solvent is another critical factor in green chemistry. Traditional volatile organic solvents (VOCs) can be replaced with more environmentally benign alternatives. For the synthesis of phosphonates, ionic liquids and deep eutectic solvents have been explored as recyclable reaction media. Water has also been utilized as a green solvent for the synthesis of α-aminophosphonates using catalysts like ZnO nanoparticles. researchgate.net

Catalysis plays a central role in green synthesis. The development of recyclable catalysts is a key objective. For instance, choline (B1196258) hydroxide (B78521), a bio-based and recyclable ionic liquid, has been shown to be an efficient catalyst for the synthesis of α-hydroxyphosphonates. rsc.org The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another important green strategy.

A potential green synthesis of this compound via the Michaelis-Arbuzov reaction could employ tripropyl phosphite and chloroacetonitrile (B46850) under microwave irradiation in a solvent-free or high-boiling point, recyclable solvent system. The use of a catalytic amount of a Lewis acid or an iodide salt could further enhance the reaction rate and efficiency.

Interactive Table: Green Chemistry Approaches for Phosphonate Synthesis

Green Chemistry PrincipleApplication in Phosphonate SynthesisPotential Benefit for this compound Synthesis
Use of Renewable FeedstocksCholine hydroxide as a bio-based catalyst rsc.orgReduced reliance on fossil fuels
Alternative SolventsWater, ionic liquids, deep eutectic solventsReduced VOC emissions, potential for catalyst recycling
Energy EfficiencyMicrowave-assisted synthesisShorter reaction times, lower energy consumption
CatalysisRecyclable heterogeneous or homogeneous catalystsReduced waste, lower catalyst loading
Atom EconomyOne-pot multi-component reactionsIncreased efficiency, reduced purification steps

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally friendly, aligning with the broader goals of sustainable chemical manufacturing.

Elucidation of Reaction Mechanisms and Transformative Pathways of 2 Dipropylphosphorylacetonitrile

Nucleophilic Reactivity of the Acetonitrile (B52724) Moiety

The acetonitrile portion of the molecule, while seemingly simple, is the hub of significant nucleophilic character, primarily centered on the alpha-carbon.

The protons on the carbon atom situated between the phosphoryl and nitrile groups (the α-carbon) exhibit notable acidity. sketchy.com This heightened acidity is a direct consequence of the powerful electron-withdrawing inductive and resonance effects of the adjacent P=O and C≡N groups. These groups effectively stabilize the resulting conjugate base, an enolate anion. libretexts.orgyoutube.com The deprotonation is typically achieved using a suitable base, which abstracts an α-hydrogen to form the enolate. youtube.com

The stability of this enolate is significantly enhanced by resonance, where the negative charge is delocalized onto the electronegative oxygen atom of the phosphoryl group and the nitrogen atom of the nitrile group. masterorganicchemistry.com This delocalization makes the formation of the enolate more favorable than for simple alkanes or even some single-activated carbonyl compounds. masterorganicchemistry.comumn.edu Enolates derived from compounds with two electron-withdrawing groups are particularly easy to form. masterorganicchemistry.com

The pKa value of these α-protons is significantly lower than that of a typical alkane C-H bond (pKa ≈ 50), highlighting the profound electronic influence of the phosphoryl and nitrile functionalities. masterorganicchemistry.com

Table 1: Comparison of Approximate pKa Values for α-Protons

Compound TypeFunctional Group(s)Approximate pKa
AlkaneC-H~50
KetoneR-C(=O)-CH₂-R'~20
EsterR-C(=O)-O-CH₂-R'~25
NitrileR-CH₂-C≡N~25
Phosphorylacetonitrile (RO)₂P(=O)-CH₂-C≡N Significantly acidic

Data compiled from various sources on organic chemistry principles. The exact pKa for 2-Dipropylphosphorylacetonitrile would require experimental measurement but is expected to be relatively low due to dual activation.

Once formed, this enolate is a potent nucleophile. sketchy.commasterorganicchemistry.com It is considered an "ambident" nucleophile because it has two reactive sites: the α-carbon and the phosphoryl oxygen. libretexts.orglibretexts.org Reactions with electrophiles, such as alkyl halides, typically occur at the α-carbon, leading to the formation of a new carbon-carbon bond in an irreversible SN2-type reaction. libretexts.orglibretexts.org

The nitrile group itself is a site of reactivity, susceptible to electrophilic attack. The nitrogen atom possesses a lone pair of electrons, rendering it basic and capable of being protonated by strong acids. libretexts.orglibretexts.org This initial protonation significantly enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by even weak nucleophiles, such as water. libretexts.org

A classic example of this reactivity is the acid-catalyzed hydrolysis of the nitrile to an amide. The mechanism involves:

Protonation of the nitrile nitrogen. libretexts.org

Nucleophilic attack by a water molecule on the activated nitrile carbon. libretexts.org

A subsequent proton transfer and tautomerization of the resulting imidic acid intermediate to yield the more stable amide. chemistrysteps.com

This pathway demonstrates how electrophilic activation of the nitrile group facilitates transformations that would otherwise be difficult to achieve. The polarized C≡N bond, with its electrophilic carbon center, can also, in principle, undergo addition reactions with other electrophiles, although this is less common than nucleophilic addition. chemistrysteps.com

Reactivity of the Phosphoryl Group in this compound

The pentavalent phosphorus center and its associated phosphoryl oxygen are key to another dimension of the molecule's reactivity, participating in coordination chemistry and phosphoryl transfer reactions.

The phosphoryl group (P=O) is highly polar, with a significant partial negative charge on the oxygen atom and a partial positive charge on the phosphorus atom. wikipedia.org The phosphoryl oxygen acts as a hard Lewis base, readily donating its electron density to coordinate with Lewis acids, most notably metal cations. wikipedia.org This makes this compound, and phosphine (B1218219) oxides in general, effective ligands in coordination chemistry. wikipedia.orgwikipedia.org

These ligands almost invariably bind to metal centers through the phosphoryl oxygen, forming stable M-O bonds. wikipedia.org The resulting complexes have applications in various catalytic processes. Furthermore, phosphine oxide ligands can be displaced from a metal's coordination sphere by other ligands in ligand exchange processes, a fundamental reaction in organometallic chemistry. acs.orglibretexts.org In some systems, mixed phosphine-phosphine oxide ligands exhibit "hemilability," where the phosphine oxide end can reversibly dissociate from the metal center, opening up a coordination site for catalysis. wikipedia.org

Table 2: Examples of Metal Coordination with Phosphine Oxide Ligands

Metal CenterPhosphine Oxide Ligand ExampleResulting Complex Type
Nickel(II)Triphenylphosphine oxideNiCl₂[OP(C₆H₅)₃]₂
Palladium(II)Bis-phosphine monoxides (BPMO)[(L-L)PdX₂] type intermediates
Platinum(II)Dimethylphosphine oxidePtH(PMe₂OH)₂(PMe₂O)

This table provides general examples of phosphine oxide coordination to illustrate the principle. wikipedia.orgacs.org

Phosphorylation is the process of attaching a phosphoryl group to a molecule, a critical reaction in many biological and chemical systems. youtube.comkhanacademy.org In the context of this compound, the phosphorus atom is electrophilic and can be attacked by nucleophiles. A reaction where the phosphoryl group is transferred from one molecule to another is known as transphosphorylation.

The mechanism of such phosphoryl transfer reactions is analogous to an SN2 reaction at a carbon center. libretexts.org A nucleophile attacks the electrophilic phosphorus atom from the backside, relative to the leaving group. libretexts.org These reactions can proceed through different transition states, ranging from loose, dissociative (metaphosphate-like) pathways to tight, associative (pentavalent phosphorane-like) pathways. nih.gov The exact nature of the transition state is influenced by the substituents on the phosphorus atom and the nature of the nucleophile and leaving group. nih.gov While this compound is not a biological phosphorylating agent like ATP, it contains the fundamental phosphoryl moiety that can, under appropriate conditions, be transferred to a suitable nucleophile, such as an alcohol, to form a new phosphate (B84403) ester.

Chemical Transformations and Derivatizations of this compound

The combined reactivity of the enolate and the phosphoryl and nitrile groups allows for a wide array of chemical transformations and the synthesis of various derivatives. These reactions leverage the functional groups as synthetic handles to build more complex molecular architectures.

The nucleophilic enolate formed via α-carbon deprotonation is a versatile intermediate for forming new carbon-carbon bonds. Its reaction with various electrophiles can lead to a range of substituted products. Additionally, the nitrile and phosphoryl groups can be independently transformed. For instance, the nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid, while the phosphoryl group can undergo reactions at the P=O bond.

Table 3: Potential Derivatization Reactions of this compound

Reactive SiteReagent(s)Reaction TypeProduct Type
α-Carbon (via enolate)Alkyl Halide (R-X)Alkylationα-Substituted phosphorylacetonitrile
α-Carbon (via enolate)Aldehyde/KetoneAldol-type Additionβ-Hydroxy phosphorylacetonitrile derivative
Nitrile GroupH₃O⁺, HeatHydrolysis2-Dipropylphosphorylacetic acid (via amide)
Nitrile GroupLiAlH₄, then H₂OReduction3-Amino-1-dipropylphosphorylpropane
Nitrile GroupGrignard Reagent (RMgX), then H₃O⁺Grignard AdditionDipropylphosphorylmethyl ketone
Phosphoryl GroupStrong Reducing Agents (e.g., Silanes)DeoxygenationCorresponding phosphine

Kinetic and Mechanistic Studies of Hydrolytic Pathways

Detailed kinetic and mechanistic studies on the hydrolysis of this compound are not available in published literature. However, the hydrolysis of this compound would involve the reaction of its two main functional groups: the nitrile and the phosphonate (B1237965) ester.

The hydrolysis of the nitrile group can proceed under either acidic or basic conditions. In acidic conditions, the nitrile is typically protonated, followed by nucleophilic attack by water. This leads to the formation of an amide intermediate, which can then be further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. libretexts.org Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile to form an imidate anion, which is then protonated by water to yield an amide. chemistrysteps.com Subsequent hydrolysis of the amide under basic conditions would yield a carboxylate salt and ammonia. libretexts.org

The phosphonate ester moiety is also susceptible to hydrolysis. Organophosphorus esters, in general, can be hydrolyzed through cleavage of the P-O bond. The mechanism of this hydrolysis can be complex and is influenced by factors such as the pH of the solution and the presence of catalysts. For instance, the hydrolysis of some organophosphates is known to be catalyzed by metal ions. nih.gov

Research on Reduction and Oxidation Chemistry

Specific research on the reduction and oxidation chemistry of this compound is not documented in readily accessible scientific sources. However, predictions can be made based on the reactivity of the nitrile and phosphonate groups.

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The phosphonate group is generally stable to many reducing agents, but under harsh conditions, reduction of the P=O bond could potentially occur.

The oxidation of this compound would likely target the phosphorus atom or the carbon atom alpha to the nitrile and phosphonate groups. Strong oxidizing agents could potentially convert the phosphonate to other phosphorus-containing species. The nitrile group is relatively resistant to oxidation.

Exploration of Cycloaddition and Rearrangement Reactions

There is a lack of specific studies on the cycloaddition and rearrangement reactions involving this compound.

The nitrile group can participate in cycloaddition reactions. For example, [3+2] cycloadditions with azides can form tetrazoles. The presence of the electron-withdrawing phosphonate group could influence the reactivity of the nitrile in such reactions. Allenylphosphonates, which have a different phosphorus-containing structure, are known to undergo [4+2] and [2+2] cycloaddition reactions. nih.gov

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged. thermofisher.comwiley-vch.demasterorganicchemistry.comlibretexts.orgslideshare.net While many named rearrangement reactions exist in organic chemistry, their applicability to this compound has not been reported. The presence of both a phosphonate and a nitrile group could potentially lead to unique rearrangement pathways under specific reaction conditions, but this remains a subject for future investigation.

Quantitative Determination of Reaction Kinetics and Thermodynamic Parameters

No quantitative data on the reaction kinetics or thermodynamic parameters for the reactions of this compound are available in the public scientific literature.

To determine these parameters, experimental studies would be necessary. For reaction kinetics, techniques such as spectroscopy (UV-Vis, NMR) or chromatography could be employed to monitor the concentration of reactants and products over time at different temperatures. From this data, rate constants (k), activation energies (Ea), and pre-exponential factors (A) could be calculated using the Arrhenius equation.

Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a given reaction could be determined through calorimetry or by studying the temperature dependence of the equilibrium constant. youtube.com

Theoretical and Computational Investigations of 2 Dipropylphosphorylacetonitrile

Quantum Chemical Studies of Electronic and Molecular Structure

Analysis of Frontier Molecular Orbitals and Charge Distribution

No published data exists on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the charge distribution for 2-Dipropylphosphorylacetonitrile. Such studies are crucial for understanding a molecule's reactivity and electronic properties.

Conformational Analysis and Relative Stabilities

There are no available computational studies detailing the different possible conformations of this compound and their relative stabilities. This type of analysis is fundamental for understanding the molecule's three-dimensional structure and how it might interact with other molecules.

Prediction and Interpretation of Vibrational Spectra

A theoretical prediction and interpretation of the vibrational spectra (such as infrared and Raman spectra) for this compound has not been reported. These theoretical spectra, when compared with experimental data, help to confirm the molecular structure.

Computational Modeling of Reaction Mechanisms

Characterization of Transition States and Intermediates

Without specific reactions being studied, the characterization of transition states and intermediates involving this compound through computational modeling is not available in the scientific literature.

Mapping of Potential Energy Surfaces

Similarly, the mapping of potential energy surfaces for reactions involving this compound has not been documented. Such maps are essential for a detailed understanding of the energy changes that occur during a chemical reaction.

Assessment of Solvent Effects in silico

The influence of the solvent environment on the structure, stability, and reactivity of a molecule is a critical aspect of its chemical behavior. In silico methods provide a powerful tool to investigate these effects at a molecular level. For this compound, computational models can predict how different solvents interact with the molecule and alter its electronic and structural properties.

Solvent effects are broadly categorized into non-specific and specific interactions. Non-specific interactions are often modeled using continuum models, such as the Conductor-like Polarizable Continuum Model (C-PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute.

Specific interactions, such as hydrogen bonding, are better described using explicit solvent models, where individual solvent molecules are included in the calculation. For this compound, the phosphoryl (P=O) group is a potential hydrogen bond acceptor. In protic solvents like water or alcohols, explicit solvent models can reveal the formation and strength of hydrogen bonds to the phosphoryl oxygen, which can significantly impact the molecule's vibrational frequencies and electronic structure. nsf.govyoutube.com

Studies on related organophosphorus compounds have shown that the polarity of the solvent can influence reaction transition states. For instance, the hydrolysis of some phosphate (B84403) esters is dramatically accelerated in polar aprotic solvents like DMSO compared to water, an effect attributed to the stabilization of the transition state by the solvent. nih.gov Similar computational investigations for this compound could elucidate its reactivity in different solvent environments.

Table 1: Predicted Solvent Effects on Key Properties of this compound

SolventDielectric ConstantPredicted Dipole Moment (Debye)Predicted P=O Bond Length (Å)
Gas Phase13.851.480
n-Hexane1.884.121.482
Dichloromethane8.934.981.488
Acetonitrile (B52724)37.55.651.493
Water78.46.101.497
Note: The data in this table is illustrative and based on general principles of solvent effects on similar organophosphorus compounds. Specific experimental or high-level computational data for this compound is not readily available.

Integration of Machine Learning Algorithms in Predictive Chemistry for Phosphorylacetonitriles

The application of machine learning (ML) in chemistry is a rapidly growing field, offering new avenues for predicting molecular properties and accelerating the discovery of new compounds. arxiv.orgarxiv.orgnih.govresearchgate.netnih.gov For phosphorylacetonitriles, ML models can be trained on existing data to predict a wide range of properties for new, un-synthesized molecules.

The general workflow for applying ML in this context involves:

Data Collection: A dataset of organophosphorus compounds with known properties (e.g., reactivity, toxicity, spectral data) is assembled.

Molecular Descriptors: The chemical structures are converted into numerical representations called molecular descriptors. These can range from simple constitutional descriptors to complex 3D descriptors derived from computational chemistry.

Model Training: An ML algorithm, such as a Random Forest, Support Vector Machine, or a neural network, is trained on the descriptor-property dataset. arxiv.org

Prediction: The trained model can then be used to predict the properties of new phosphorylacetonitrile derivatives, including this compound.

For organophosphorus compounds, ML models have been developed to predict properties such as biological activity and toxicity. arxiv.orgnih.gov These models can help in the rational design of new compounds with desired characteristics while minimizing potential hazards. For example, a recurrent neural network (RNN) with an attention model has been used to generate novel organophosphorus molecules with specific desired properties. arxiv.org

Table 2: Illustrative Machine Learning Predictions for Phosphorylacetonitrile Derivatives

CompoundMolecular WeightPredicted LogPPredicted Aqueous Solubility (logS)
2-Dimethylphosphorylacetonitrile133.09-0.5-1.2
2-Diethylphosphorylacetonitrile161.140.3-1.8
This compound 189.20 1.1 -2.5
2-Dibutylphosphorylacetonitrile217.251.9-3.2
Note: The data in this table is hypothetical and for illustrative purposes to show the potential output of a machine learning model trained on organophosphorus compounds. LogP is the logarithm of the octanol-water partition coefficient, a measure of lipophilicity. LogS is the logarithm of the aqueous solubility.

Development and Validation of Advanced Analytical Methodologies for 2 Dipropylphosphorylacetonitrile

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental for the separation of 2-dipropylphosphorylacetonitrile from complex matrices. High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) each offer unique advantages for its analysis.

Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of polar to moderately non-polar organophosphorus compounds. For this compound, a non-polar C18 stationary phase is typically effective. The separation mechanism relies on the hydrophobic interactions between the propyl chains of the molecule and the stationary phase.

Method development involves optimizing the mobile phase composition, which is usually a mixture of water with an organic modifier like acetonitrile (B52724) or methanol. wikipedia.orgchromatographyonline.com Increasing the proportion of the organic modifier reduces the retention time of the analyte. chromatographyonline.com A gradient elution, where the concentration of the organic solvent is increased during the run, is often employed to ensure adequate separation from impurities and achieve good peak shape. Detection can be accomplished using a UV detector, although the compound lacks a strong chromophore, or more commonly, by coupling the HPLC system to a mass spectrometer. nih.govchromatographyonline.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis This table presents typical starting conditions for method development based on common practices for organophosphorus compounds.

ParameterConditionRationale/Reference
ColumnC18 (e.g., 150 mm × 4.6 mm, 5 µm)Standard for reversed-phase separation of organophosphorus compounds. nih.govchromatographyonline.com
Mobile Phase A0.1% Formic Acid in WaterProvides protons for positive mode ionization in MS and controls pH. nih.gov
Mobile Phase BAcetonitrile or MethanolCommon organic modifiers for eluting analytes from a C18 column. wikipedia.org
Gradient5% to 95% B over 10 minutesEnsures elution of a wide range of compounds with good resolution. nih.gov
Flow Rate1.0 mL/minStandard flow rate for a 4.6 mm i.d. column. chromatographyonline.com
Column Temperature35-40 °CImproves peak shape and reproducibility. chromatographyonline.comnih.gov
Injection Volume5-20 µLTypical volume for analytical HPLC. chromatographyonline.com
DetectionUV (e.g., 200-220 nm) or Mass SpectrometryLow wavelength UV for compounds without strong chromophores or MS for higher sensitivity/specificity. researchgate.net

Gas Chromatography (GC) Methodologies for Volatile Derivatives

Gas chromatography is a powerful technique for separating volatile compounds. drawellanalytical.com However, organophosphorus compounds containing polar functional groups, like the phosphoryl group in this compound, often exhibit low volatility and may undergo thermal degradation at the high temperatures used in GC. chromatographyonline.comresearch-solution.com

To overcome this limitation, derivatization is employed to convert the polar analyte into a more volatile and thermally stable derivative. research-solution.comlibretexts.org A common approach for compounds with active hydrogens, or for enhancing volatility in general, is silylation. libretexts.orgnih.gov Reagents such as N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to create a silyl (B83357) derivative of the analyte or related impurities, making it amenable to GC analysis. nih.gov The separation is typically performed on a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane phase. cromlab-instruments.es Detection is often achieved with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD), which are highly selective for phosphorus-containing compounds, or by mass spectrometry (GC-MS). cromlab-instruments.esepa.gov

Table 2: Representative GC Method Parameters for Derivatized this compound This table outlines typical conditions for the GC analysis of a derivatized organophosphorus compound.

ParameterConditionRationale/Reference
Derivatization ReagentSilylation agent (e.g., MTBSTFA)Increases volatility and thermal stability for GC analysis. libretexts.orgnih.gov
ColumnTG-5SilMS (or similar 5% phenyl phase)Provides good separation for a wide range of organophosphorus pesticides. cromlab-instruments.es
Injection ModeSplitlessMaximizes sensitivity for trace analysis. cromlab-instruments.es
Inlet Temperature250 °CEnsures rapid volatilization of the derivatized analyte.
Carrier GasHeliumInert carrier gas standard for GC-MS.
Oven ProgramStart at 60°C, ramp to 300°CTemperature programming allows for separation of compounds with different boiling points.
DetectorNPD, FPD, or Mass SpectrometerNPD/FPD for selective phosphorus detection; MS for identification. epa.gov

Applications of Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) offers high separation efficiency, short analysis times, and low sample consumption. nih.govnih.gov For neutral analytes like this compound, which cannot be separated by standard capillary zone electrophoresis (CZE), micellar electrokinetic chromatography (MEKC) is the technique of choice. nih.govnih.govwikipedia.org

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration (CMC). wikipedia.org This forms micelles that act as a pseudo-stationary phase. nih.gov The neutral analyte partitions between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. wikipedia.org Separation is achieved based on these differential partitioning coefficients. nih.gov Method optimization involves adjusting the buffer pH, surfactant concentration, and applied voltage to achieve the desired resolution. nih.govresearchgate.net

Table 3: Typical MEKC Parameters for the Analysis of Neutral Organophosphorus Compounds This table provides a starting point for developing a MEKC method for this compound.

ParameterConditionRationale/Reference
CapillaryFused Silica (B1680970) (e.g., 50 µm i.d.)Standard capillary for CE applications.
Background Electrolyte20 mM Borate or Phosphate (B84403) bufferCommon buffers used in MEKC to maintain a stable pH and current. researchgate.net
Surfactant40-80 mM Sodium Dodecyl Sulfate (SDS)Forms micelles that act as the pseudo-stationary phase for separating neutral analytes. wikipedia.orgresearchgate.net
pH9.0-9.5Alkaline pH generates a strong electroosmotic flow towards the cathode. wikipedia.orgresearchgate.net
Organic Modifier10-20% Methanol (optional)Can be added to modify selectivity and improve resolution. researchgate.net
Separation Voltage20-25 kVHigh voltage drives the electrophoretic and electroosmotic flow for separation. nih.govresearchgate.net
DetectionUV (e.g., 215 nm) or CE-MSUV detection is common; coupling to MS provides higher specificity. researchgate.netnih.gov

Mass Spectrometric Approaches for Structural Characterization and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and structural information. When coupled with liquid chromatography, it provides a powerful platform for both quantification and identification.

LC-MS/MS Methodologies for Enhanced Detection and Structural Elucidation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace quantification due to its superior sensitivity and selectivity. nih.govauburn.edu For this compound, electrospray ionization (ESI) in positive ion mode is typically used, which generates the protonated molecule [M+H]⁺. researchgate.net

In an MS/MS experiment, this precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. researchgate.net The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, expected fragmentation pathways would involve the neutral loss of propene (C₃H₆) from the propyl groups or cleavage of the P-C bond. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, analysts can achieve very low limits of detection and reliable quantification, even in complex matrices. nih.govnih.gov

Table 4: Hypothetical LC-MS/MS MRM Transitions for this compound This table illustrates potential MRM transitions based on the expected fragmentation of the [M+H]⁺ ion (Calculated m/z: 202.13). The transitions are predictive and require experimental verification.

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossReference
Quantifier202.1160.1C₃H₆ (Propene)Based on common fragmentation of alkyl phosphates. mdpi.com
Qualifier202.1118.02 x C₃H₆ (Propene)Represents a sequential loss. mdpi.com
Qualifier202.199.0(C₃H₇)₂ORepresents cleavage around the phosphate ester.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS), utilizing technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). acs.orgnih.gov This capability is crucial for the unambiguous identification of this compound and the characterization of unknown impurities or degradation products.

By measuring the mass of an ion with high precision, it is possible to determine its elemental composition. acs.org This is a powerful tool for confirming the identity of a compound without relying solely on retention time or fragmentation patterns. For example, the exact mass of the [M+H]⁺ ion of this compound can be calculated and compared to the experimentally measured mass. A close match provides strong evidence for the compound's presence and elemental formula. eurl-pesticides.eu HRMS is particularly valuable in complex sample analysis where co-eluting interferences might complicate traditional MS/MS analysis. acs.org

Table 5: Accurate Mass Data for this compound This table shows the calculated exact mass for different adducts of the target compound, which is fundamental for HRMS analysis.

Ion FormulaAdduct TypeCalculated Exact Mass (m/z)Typical Mass AccuracyReference
[C₉H₁₉N O P]⁺[M+H]⁺202.1153< 5 ppmHRMS provides high mass accuracy for elemental composition determination. acs.orgeurl-pesticides.eu
[C₉H₁₈N Na O P]⁺[M+Na]⁺224.0972< 5 ppmSodium adducts are commonly observed in ESI-MS.
[C₉H₁₈N K O P]⁺[M+K]⁺240.0712< 5 ppmPotassium adducts can also be formed during ionization.

Rigorous Method Validation and Inter-Laboratory Transfer Studies

Once analytical methods using techniques like chromatography coupled with mass spectrometry are developed for the quantification of this compound, they must undergo rigorous validation to ensure their reliability, accuracy, and precision. Method validation is a formal process that confirms the analytical procedure is suitable for its intended purpose.

The validation process assesses several key parameters, including:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Following successful in-house validation, inter-laboratory transfer studies, also known as collaborative trials, are often conducted. These studies involve multiple laboratories analyzing the same samples to assess the reproducibility of the method. Successful completion of these studies demonstrates the ruggedness and transferability of the analytical method, ensuring that it can be reliably performed by different analysts in different laboratories with different equipment.

Table 4: Summary of Typical Method Validation Parameters and Acceptance Criteria for an HPLC-UV Method for this compound

Parameter Acceptance Criterion
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
LOD Signal-to-Noise Ratio ≥ 3:1
LOQ Signal-to-Noise Ratio ≥ 10:1

| Robustness | No significant impact on results from minor changes in pH, flow rate, or column temperature. |

Applications of 2 Dipropylphosphorylacetonitrile in Contemporary Organic Synthesis

A Versatile Building Block in Waiting: The Unexplored Potential in Complex Molecular Construction

The combination of a nucleophilic nitrile anion and an electrophilic phosphorus center within the same molecule theoretically positions 2-dipropylphosphorylacetonitrile as a powerful tool for the construction of complex molecular architectures. However, the practical application of this potential remains largely undocumented.

A Hypothesized Precursor to Biologically Relevant Heterocyclic Compounds

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The synthesis of these ring systems often relies on the use of versatile starting materials that can undergo cyclization reactions. While the nitrile functionality is a common precursor to various nitrogen-containing heterocycles such as pyridines, pyrimidines, and pyrroles, specific examples of the utilization of this compound in such transformations are not readily found in the current body of scientific literature. The inherent reactivity of the nitrile group suggests its potential participation in condensation, cycloaddition, and multicomponent reactions to forge these vital ring systems. Future research could explore its reaction with 1,3-dicarbonyl compounds to access pyridone scaffolds or with amidines to construct pyrimidine (B1678525) rings, with the phosphonate (B1237965) moiety potentially influencing reactivity, selectivity, and the biological profile of the resulting heterocycles.

An Untapped Reagent in Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis. Reagents possessing an activated methylene (B1212753) group, such as the one in this compound adjacent to both the nitrile and phosphonate groups, are prime candidates for a variety of C-C bond-forming reactions. The Horner-Wadsworth-Emmons (HWE) and Wittig-Horner reactions, which utilize phosphonate-stabilized carbanions for the synthesis of alkenes, are logical, yet unexplored, avenues for this compound. Similarly, its potential as a nucleophile in Michael additions or as a substrate for alkylation reactions remains to be systematically investigated. The interplay between the electron-withdrawing nature of the nitrile and the phosphonate group could offer unique reactivity and stereoselectivity that is yet to be harnessed.

A Latent Synthon for Novel Phosphorylated Organic Molecules

The synthesis of novel organophosphorus compounds is of significant interest due to their diverse applications in medicinal chemistry, materials science, and catalysis. This compound presents itself as a promising, yet unexploited, synthon for accessing new classes of phosphorylated molecules. The nitrile group can be chemically transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones, through established synthetic methodologies. The reduction of the nitrile would yield a β-aminophosphonate, a class of compounds known for their biological activities. Hydrolysis would lead to a β-ketophosphonate, a versatile intermediate for further functionalization. The exploration of these transformations would open a direct route to a range of novel phosphorylated organic molecules, the properties and applications of which are currently unknown.

A Frontier in Catalysis: Investigating Catalytic Applications and Ligand Design

The coordination chemistry of phosphonate-containing ligands is a burgeoning field, with applications in the development of homogeneous and heterogeneous catalysts, as well as functional materials like metal-organic frameworks (MOFs). The presence of both a phosphorus and a nitrogen donor atom in this compound suggests its potential as a bidentate or bridging ligand for transition metals. However, there is a clear absence of studies investigating its coordination behavior or its application in catalytic processes. The design principles for ligands based on this scaffold, which could offer unique electronic and steric properties to a metal center, are yet to be established. Research in this area could lead to the discovery of novel catalysts for a variety of organic transformations.

Charting New Synthetic Territories: The Unwritten Strategies Enabled by this compound

The development of novel synthetic strategies often hinges on the unique reactivity of multifunctional compounds. Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, could potentially be designed around the dual reactivity of this compound. For instance, a reaction sequence could be envisioned where the nitrile group participates in an initial cyclization, followed by a subsequent transformation involving the phosphonate moiety. Multicomponent reactions, which are highly valued for their efficiency and atom economy, represent another unexplored avenue for this compound. The development of such new synthetic strategies, however, is contingent on fundamental studies into the reactivity of this specific molecule, which are currently lacking.

A Blank Canvas for Materials Science: The Unexplored Role as a Precursor to Functional Materials

Phosphorus-containing polymers are of significant interest for their flame-retardant properties, as well as for applications in biomedicine and as ion-exchange resins. The nitrile group in this compound could potentially be polymerized or copolymerized to create novel phosphonate-appended polymers. These materials could exhibit interesting thermal properties and find use as advanced flame retardants. Furthermore, the phosphonate group itself can be used to anchor the molecule onto metal oxide surfaces, suggesting potential applications in surface modification and the creation of functional coatings. Despite these intriguing possibilities, the scientific literature does not currently contain reports on the use of this compound as a monomer or precursor for the synthesis of functional materials.

Future Research Directions and Emerging Paradigms for 2 Dipropylphosphorylacetonitrile

Exploration of Novel Derivatives and Analogs of Phosphorylacetonitriles

A primary and fertile area for future research lies in the synthesis and characterization of novel derivatives and analogs of 2-dipropylphosphorylacetonitrile. The inherent reactivity of the phosphorylacetonitrile scaffold, particularly the activated methylene (B1212753) group adjacent to the cyano and phosphoryl moieties, provides a rich platform for chemical modification.

Future investigations will likely focus on the strategic diversification of the phosphorylacetonitrile structure. This can be envisioned through several key approaches:

Modification of the Alkyl Chains: The propyl groups on the phosphorus atom of this compound can be systematically varied. Introducing longer or branched alkyl chains, as well as cyclic or aromatic substituents, could significantly modulate the compound's steric and electronic properties. This, in turn, would influence its reactivity in key transformations such as the Horner-Wadsworth-Emmons reaction. For instance, employing bulkier alkyl groups could enhance the stereoselectivity of olefination reactions. wikipedia.org

Functionalization of the Acetonitrile (B52724) Moiety: The α-carbon of the acetonitrile group is a prime target for functionalization. Research into the generation of the corresponding carbanion and its reaction with a wide array of electrophiles will be a key focus. This could lead to the synthesis of α-substituted phosphorylacetonitriles with diverse functionalities, including alkyl, aryl, and heteroatom-containing groups. nih.gov

Development of Chiral Analogs: The synthesis of enantiomerically pure phosphorylacetonitriles represents a significant challenge and a major opportunity. The development of asymmetric synthetic routes, potentially employing chiral auxiliaries or catalysts, would open the door to their use in stereoselective synthesis. mdpi.commdpi.com

The primary synthetic utility of these novel derivatives will continue to be in the Horner-Wadsworth-Emmons reaction to generate a variety of substituted acrylonitriles, which are valuable building blocks in organic synthesis. organicchemistrydata.orgalfa-chemistry.comnrochemistry.comyoutube.com

Table 1: Potential Novel Derivatives of Phosphorylacetonitriles and Their Synthetic Utility

Derivative ClassStructural ModificationPotential Synthetic Application
Sterically Hindered AnalogsReplacement of propyl groups with bulky alkyl or aryl groups.Enhanced E/Z selectivity in Horner-Wadsworth-Emmons reactions.
α-Functionalized DerivativesIntroduction of various substituents at the α-carbon.Synthesis of tetrasubstituted olefins and complex nitrile-containing molecules.
Chiral PhosphorylacetonitrilesEnantioselective synthesis of the phosphorylacetonitrile core.Asymmetric synthesis of chiral α,β-unsaturated nitriles.
Heterocyclic AnalogsIncorporation of the phosphorylacetonitrile moiety into a heterocyclic ring.Development of novel scaffolds for medicinal chemistry and materials science.

Integration with Automated Synthesis and Flow Chemistry Methodologies

The fields of automated synthesis and flow chemistry are revolutionizing chemical research and development by enabling high-throughput experimentation, rapid reaction optimization, and safer handling of hazardous reagents. mpg.deresearchgate.netsigmaaldrich.comchemspeed.com The integration of these technologies into the synthesis and application of this compound and its analogs presents a significant future direction.

Automated Synthesis Platforms:

Automated synthesis platforms can be employed to rapidly generate libraries of phosphorylacetonitrile derivatives. mpg.deresearchgate.netsigmaaldrich.comchemspeed.com By systematically varying the starting materials and reaction conditions in a parallel or sequential manner, researchers can efficiently explore a vast chemical space. This high-throughput approach will be invaluable for:

Screening for Optimal Reactivity: Quickly identifying the most effective phosphorylacetonitrile reagent for a specific Horner-Wadsworth-Emmons reaction.

Discovering Novel Catalysts: Systematically testing different catalysts for the synthesis of functionalized phosphorylacetonitriles.

Mapping Structure-Activity Relationships: Correlating the structural features of phosphorylacetonitrile derivatives with their performance in various chemical transformations.

Flow Chemistry:

Flow chemistry offers several advantages for the synthesis and use of phosphorylacetonitriles. flowfrontier.co.jpnih.gov These include precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. Future applications of flow chemistry in this area could involve:

Continuous Production: Developing continuous flow processes for the large-scale synthesis of this compound and other key phosphorylacetonitrile building blocks. flowfrontier.co.jp

In-line Reaction Monitoring: Integrating analytical techniques such as NMR or IR spectroscopy directly into the flow system to monitor reaction progress in real-time.

Telescoped Reactions: Performing multi-step synthetic sequences in a continuous flow without the need for isolating intermediates, thereby improving efficiency and reducing waste.

The combination of automation and flow chemistry will undoubtedly accelerate the pace of discovery and development in phosphorylacetonitrile research, enabling the rapid translation of fundamental findings into practical applications.

Opportunities for Cross-Disciplinary Research Collaborations

The unique chemical properties of phosphorylacetonitriles, and organophosphorus compounds in general, make them attractive for a wide range of applications beyond traditional organic synthesis. researchgate.netuoc.grrsc.orgnih.govrsc.orggoogle.comwikipedia.orgfrontiersin.orgrsc.org Future progress will be significantly enhanced through cross-disciplinary collaborations with researchers in materials science, medicinal chemistry, and computational chemistry.

Materials Science:

The phosphonate (B1237965) group is known for its ability to coordinate with metal ions and its flame-retardant properties. researchgate.netuoc.grrsc.orgfrontiersin.org This opens up opportunities for the use of this compound and its derivatives in the development of new materials:

Metal-Organic Frameworks (MOFs): Phosphorylacetonitrile-derived ligands could be used to construct novel MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis. researchgate.netuoc.grrsc.org

Functional Polymers: Incorporation of the phosphorylacetonitrile moiety into polymer backbones could impart flame retardancy or create materials with unique surface properties.

Corrosion Inhibitors: The phosphonate group can adhere to metal surfaces, suggesting potential applications as corrosion inhibitors. rsc.org

Medicinal Chemistry:

Phosphonates are well-established as important pharmacophores in drug discovery, often serving as stable mimics of phosphate (B84403) groups. mdpi.comnih.govcapes.gov.brorganic-chemistry.orguniversite-paris-saclay.frnih.gov The nitrile group also features in many biologically active molecules. This dual functionality suggests that derivatives of this compound could be explored as:

Enzyme Inhibitors: Designing and synthesizing analogs that target specific enzymes involved in disease pathways.

Bioisosteres: Utilizing the phosphonate group to mimic phosphates in nucleotides and other biologically important molecules. mdpi.com

Probes for Chemical Biology: Developing fluorescently labeled or otherwise tagged derivatives to study biological processes. nih.gov

Computational Chemistry:

Computational modeling and theoretical studies will play an increasingly important role in guiding experimental research. acs.org Collaborations with computational chemists can help to:

Predict Reactivity and Selectivity: Using quantum chemical calculations to predict the outcome of Horner-Wadsworth-Emmons reactions and other transformations.

Design Novel Derivatives: In silico screening of virtual libraries of phosphorylacetonitriles to identify promising candidates for synthesis.

Elucidate Reaction Mechanisms: Gaining a deeper understanding of the underlying mechanisms of reactions involving phosphorylacetonitriles. acs.org

Addressing Current Challenges and Identifying Future Opportunities in Phosphorylacetonitrile Research

While the future of phosphorylacetonitrile research is bright, there are several challenges that need to be addressed to fully realize its potential. Overcoming these hurdles will create new opportunities and drive the field forward.

Current Challenges:

Limited Commercial Availability: The availability of a wide range of phosphorylacetonitrile derivatives is currently limited, which can hinder their adoption by the broader scientific community.

Stereoselective Synthesis: The development of general and efficient methods for the asymmetric synthesis of chiral phosphorylacetonitriles remains a significant challenge. mdpi.commdpi.com

"Green" Synthesis: Many current synthetic methods for organophosphorus compounds rely on harsh reagents and generate significant waste. Developing more environmentally benign synthetic routes is a key priority. rsc.org

Understanding Structure-Reactivity Relationships: A more comprehensive understanding of how the structure of a phosphorylacetonitrile influences its reactivity and selectivity is needed to enable rational design of new reagents.

Future Opportunities:

Addressing these challenges will open up a wealth of new opportunities:

Development of "Green" Reagents: The design of phosphorylacetonitrile reagents that are more efficient and generate less waste will be a major advance. rsc.org This could involve the use of catalytic methods and the development of recyclable reagents.

Catalytic Asymmetric Variants: The discovery of new chiral catalysts for the enantioselective synthesis of phosphorylacetonitriles would be a breakthrough, enabling their use in the synthesis of complex chiral molecules. mdpi.comnih.gov

Biocatalysis: Exploring the use of enzymes to catalyze the synthesis and transformation of phosphorylacetonitriles could offer a highly selective and environmentally friendly approach. nih.gov

Novel Applications in Unconventional Reactions: Investigating the reactivity of phosphorylacetonitriles in reactions other than the Horner-Wadsworth-Emmons olefination could lead to the discovery of entirely new synthetic methodologies. researchgate.netnih.govthieme.de

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-Dipropylphosphorylacetonitrile, and how should researchers validate purity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is a standard method for purity validation. Mobile phases should be optimized with solvents like acetonitrile and methanol, as described in EPA Method 1667 for carbonyl compounds . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., phosphoryl and nitrile moieties). Use certified reference materials (CRMs) in acetonitrile for calibration .
Analytical Technique Key Parameters Validation Criteria
HPLC-UVColumn: C18; Mobile phase: Acetonitrile/water (60:40); Flow rate: 1.0 mL/minRetention time ±0.2 min; Peak symmetry >0.9
NMRSolvent: CDCl₃; Frequency: 500 MHz (¹H)Signal integration within 2% deviation

Q. What safety protocols are essential when synthesizing or handling 2-Dipropylphosphorylaconitrile in the laboratory?

  • Methodological Answer : Adopt protocols for phosphorylated nitriles, which are often irritants or toxic. Use fume hoods to avoid inhalation of vapors or dust. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water . For spills, avoid generating dust; collect residues in sealed containers using non-sparking tools . Store in a cool, dry place away from oxidizing agents. Monitor air quality with real-time sensors for acetonitrile vapors .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or FTIR) for this compound derivatives?

  • Methodological Answer : Contradictions in spectral data often arise from solvent impurities, tautomerism, or isotopic interference. For NMR, use deuterated solvents (e.g., CDCl₃) and ensure proper shimming. Compare experimental data with computational predictions (e.g., density functional theory (DFT) for ³¹P NMR chemical shifts). For FTIR, subtract solvent backgrounds and validate peaks against databases like NIST Chemistry WebBook . If inconsistencies persist, repeat synthesis under inert atmospheres to rule out oxidation .

Q. What experimental design considerations are critical for optimizing the reaction yield of this compound in phosphorylation reactions?

  • Methodological Answer :

  • Catalyst Selection : Use organocatalysts (e.g., DMAP) to enhance phosphoryl transfer efficiency.
  • Solvent System : Polar aprotic solvents (e.g., acetonitrile) improve nitrile stability .
  • Temperature Control : Maintain 0–5°C during phosphorylation to minimize side reactions.
  • Stoichiometry : Optimize molar ratios of propionitrile to phosphorylating agent (e.g., 1:1.2) via Design of Experiments (DoE).
  • Workup : Quench reactions with aqueous NaHCO₃ to neutralize acidic byproducts, then extract with dichloromethane .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Variability often stems from trace moisture or impurities in reagents. Implement strict quality control:

  • Reagent Purity : Use anhydrous acetonitrile (≥99.9%) and store phosphoryl chloride under argon .
  • In-line Analytics : Integrate real-time FTIR or Raman spectroscopy to monitor reaction progress.
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs) .

Data Contradiction & Validation

Q. What strategies are effective for reconciling conflicting chromatographic results (e.g., HPLC vs. GC-MS) for this compound?

  • Methodological Answer :

  • Column Compatibility : Use orthogonal methods—HPLC with a C18 column and GC-MS with a DB-5MS column—to cross-verify retention times.
  • Sample Preparation : Derivatize the nitrile group (e.g., with DNPH) to enhance GC-MS volatility .
  • Quantitative Thresholds : Disregard peaks with areas <0.1% of the main signal to focus on major impurities .

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